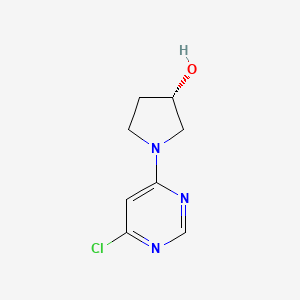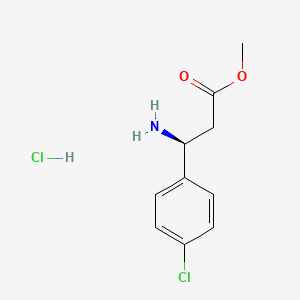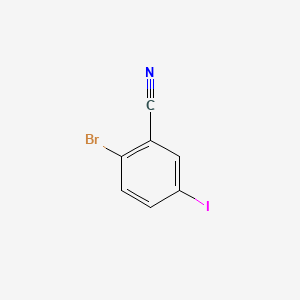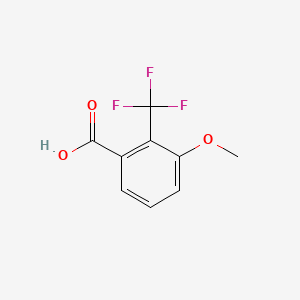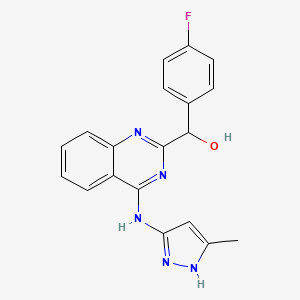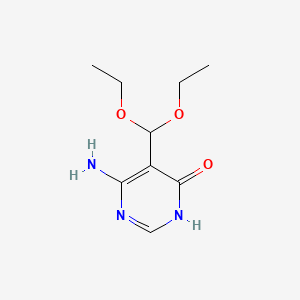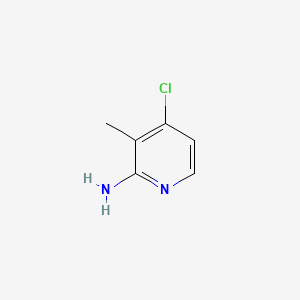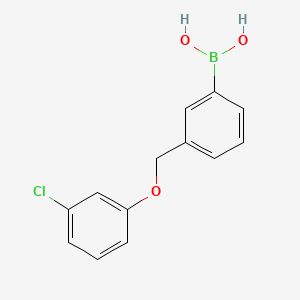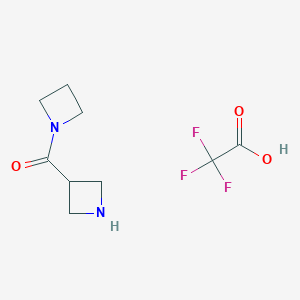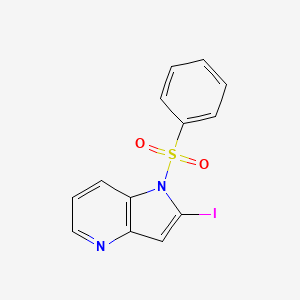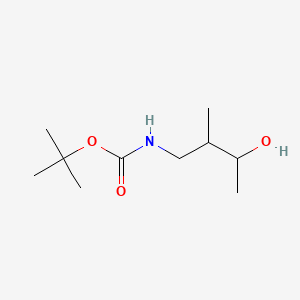
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate functional group. It is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-hydroxy-2-methylbutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-hydroxy-2-methylbutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (3-hydroxy-2-methylbutyl)carbamate can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and increased yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Hydrochloric acid in methanol at room temperature.
Major Products Formed
Oxidation: 3-oxo-2-methylbutyl carbamate.
Reduction: 3-hydroxy-2-methylbutylamine.
Substitution: Various substituted carbamates depending on the substituent used.
Applications De Recherche Scientifique
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily removed under mild acidic conditions, making it useful for multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl (3-hydroxy-2-methylbutyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine. This property is particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: Lacks the hydroxy and methyl groups, making it less versatile in certain synthetic applications.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group, offering different stability and reactivity profiles.
Ethyl carbamate: Simpler structure with an ethyl group, used in different contexts compared to tert-butyl (3-hydroxy-2-methylbutyl)carbamate.
Uniqueness
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate is unique due to the presence of both a hydroxy group and a tert-butyl group. This combination provides a balance of stability and reactivity, making it a valuable protecting group in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability under mild conditions sets it apart from other carbamates.
Propriétés
Numéro CAS |
179116-03-1 |
|---|---|
Formule moléculaire |
C10H21NO3 |
Poids moléculaire |
203.282 |
Nom IUPAC |
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-7(8(2)12)6-11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) |
Clé InChI |
YYHQKHLCSPQSTJ-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)OC(C)(C)C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(chloroMethyl)-7-Methoxy-1-Methyl-1H-benzo[d]iMidazole](/img/new.no-structure.jpg)
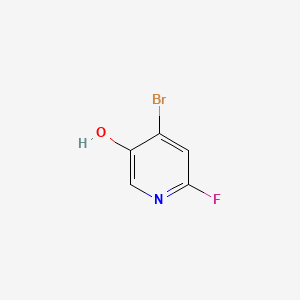
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B573118.png)
![6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione](/img/structure/B573120.png)
